N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo) and substituted with a 4-methoxyphenyl ring and benzamide moiety. Its molecular formula is C₁₉H₁₆N₃O₄S, with a molecular weight of 397.41 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, while the sulfone enhances polarity and stability. Although direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., ) suggest multi-step reactions involving substituted anilines, active methylene compounds, and cyclocondensation strategies .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-15-9-7-14(8-10-15)22-18(16-11-27(24,25)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONARXMLXRAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic substitution reactions. Finally, the benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Imidazole-Based Analogues ()
Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e) share the benzamide and 4-methoxyphenyl substituents but replace the thienopyrazole core with a dicyanoimidazole ring. Key differences:
- Core reactivity: The imidazole ring lacks the sulfone group, reducing polarity and stability compared to the thienopyrazole sulfone.
- This suggests the sulfone group may elevate thermal stability .
Thiadiazole-Isoxazole Hybrids ()
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives (8a–c) feature thiadiazole and isoxazole rings. Comparisons highlight:
- Electronic effects : The thiadiazole-isoxazole system introduces conjugation, but the absence of a sulfone reduces electrophilicity.
- Synthetic yields : Derivatives like 8a–c show yields of 80% , comparable to imidazole-based compounds (82–85% in ) .
Thieno[3,4-c]pyrazole Derivatives ()
Bromo-Methyl Substituted Analogue ()
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) differs in:
Difluoro-Methoxy Substituted Analogue ()
3,4-Difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 893937-64-9) is structurally closest to the target, with:
- Substituents : 3,4-Difluoro on the benzamide vs. unsubstituted benzamide in the target.
- Molecular weight : 419.4 g/mol (higher due to fluorine atoms) .
Tabular Comparison of Key Properties
*Estimated based on formula C₂₁H₁₅N₅O₂.
Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target) enhance solubility but may reduce reactivity.
- Halogenation (bromo in , fluoro in ) increases molecular weight and hydrophobicity, influencing bioavailability .
Synthetic Feasibility : Yields for analogous compounds (70–85%) suggest efficient synthetic routes, though purification challenges may arise with sulfone-containing derivatives due to high polarity .
Biological Activity
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 423.4 g/mol. The unique structural features contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways and lead to therapeutic effects.
- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
- Antioxidant Activity : The presence of the thieno[3,4-c]pyrazole moiety suggests potential antioxidant properties that could protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing thieno and pyrazole groups have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This activity is crucial for developing new antibiotics in an era of increasing antibiotic resistance.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Screening : A study evaluated a series of compounds similar to the target compound for antibacterial properties against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity in certain derivatives .
- Enzyme Inhibition : Another study focused on the synthesis of compounds bearing heterocyclic cores like pyrazole and their evaluation as acetylcholinesterase inhibitors. The most active compounds demonstrated IC50 values significantly lower than standard drugs .
- Anticancer Activity : Research on pyrazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide, and what analytical techniques validate its purity?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thieno-pyrazol-3-yl scaffolds are typically constructed using cyclocondensation of hydrazine derivatives with thiophene-based precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Post-synthesis, purity is confirmed via 1H/13C NMR to verify substituent integration and chemical shifts, ESI-MS for molecular ion validation, and HPLC (≥98% purity threshold) .
Q. How is the electronic and steric influence of the 4-methoxyphenyl group on the thieno[3,4-c]pyrazol core characterized?
- Methodological Answer : The electron-donating methoxy group enhances aromatic π-stacking and influences redox properties. Density Functional Theory (DFT) calculations can map charge distribution, while UV-Vis spectroscopy quantifies bathochromic shifts in absorption spectra. Comparative studies with non-methoxy analogs (e.g., chloro or trifluoromethyl derivatives) reveal steric effects on binding affinities .
Q. What standard protocols are used to evaluate the compound’s in vitro antimicrobial activity?
- Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and compare inhibition zones to reference antibiotics (e.g., ciprofloxacin). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, bacterial strain variability). Standardize protocols using OECD guidelines , and employ metabolomic profiling (LC-MS/MS) to identify off-target interactions. For antioxidant studies, compare DPPH/ABTS radical scavenging assays under controlled pH and temperature to isolate redox-specific activity .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising its thieno-pyrazol core activity?
- Methodological Answer : Introduce prodrug motifs (e.g., ester-linked PEG chains) to enhance aqueous solubility. Conduct CoMFA (Comparative Molecular Field Analysis) to model substituent effects on logP and permeability. Validate via Caco-2 cell monolayer assays for intestinal absorption and plasma protein binding studies .
Q. How can structural modifications to the 5,5-dioxo moiety improve metabolic stability?
- Methodological Answer : Replace the dioxo group with bioisosteres (e.g., sulfone or sulfonamide) to reduce oxidative metabolism. Use microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation. Correlate results with CYP450 inhibition screening to identify metabolic hotspots .
Q. What computational tools are suitable for predicting binding modes to bacterial enzyme targets (e.g., AcpS-PPTase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of bacterial PPTases (PDB: 3H5X). Validate with MD simulations (GROMACS) to assess binding pocket stability. Cross-reference with SAR (Structure-Activity Relationship) data from analogs with trifluoromethyl or pyridinyl substituents .
Data Contradiction Analysis
Q. Why do some studies report high antibacterial activity while others show limited efficacy against biofilm-forming strains?
- Methodological Answer : Biofilm assays require distinct conditions (e.g., static vs. flow systems). Use CV (Crystal Violet) staining and confocal microscopy to quantify biofilm biomass. Test the compound in combination with quorum-sensing inhibitors (e.g., furanones) to disrupt extracellular polymeric substance (EPS) matrices, enhancing penetration .
Q. How do crystallographic data (X-ray) align with NMR-based conformational analyses?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC deposition) provides static 3D geometry, while NOESY NMR captures dynamic conformations in solution. For the thieno-pyrazol core, compare dihedral angles and hydrogen-bonding patterns. Discrepancies may indicate solvent-induced polymorphism .
Methodological Tables
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| 1H/13C NMR | Substituent integration, regiochemistry | δ 7.2–8.1 ppm (aromatic protons) |
| ESI-MS | Molecular ion ([M+H]+) validation | m/z 450.2 (calculated) |
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column) |
| DFT Calculations | Charge distribution mapping | HOMO-LUMO gap: 4.2 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
